2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
It is known that triazole derivatives often interact with various biological targets . The specific targets and their roles would need to be determined through further experimental studies.
Mode of Action
It is known that triazole derivatives can actively contribute to binding to the active site of enzymes . The specific interactions between this compound and its targets, and any resulting changes, would need to be determined through further experimental studies.
Biochemical Pathways
It is known that triazole derivatives can have various biological activities . The specific pathways and their downstream effects would need to be determined through further experimental studies.
Result of Action
It is known that triazole derivatives can have various biological activities . The specific effects of this compound’s action would need to be determined through further experimental studies.
Biochemical Analysis
Biochemical Properties
The 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . It interacts with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
The cytotoxic activities of triazole derivatives, including this compound, have been evaluated against various human cancer cell lines . These compounds have shown promising cytotoxic activity and selectivity against normal and cancerous cell lines .
Molecular Mechanism
In the molecular mechanism of action, the nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
Triazole derivatives have been studied for their effects in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, indicating their involvement in various metabolic pathways .
Transport and Distribution
Due to their ability to form hydrogen bonds, triazole compounds can interact with various biomolecules, potentially affecting their transport and distribution .
Subcellular Localization
The ability of triazole compounds to interact with various biomolecules suggests that they may be localized to specific compartments or organelles depending on these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-phenyl-1H-1,2,4-triazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.
Pyrazoles: Similar to triazoles but with different nitrogen atom arrangements.
Uniqueness
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological and chemical properties compared to other triazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9;;/h2-6H,7-8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZAAKEQGJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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